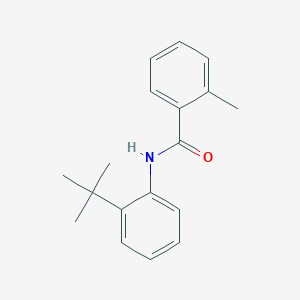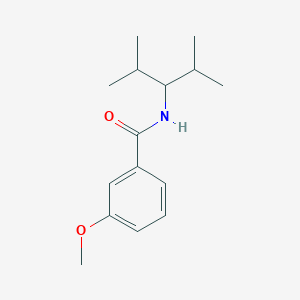amino]ethanol](/img/structure/B5758822.png)
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinazoline family of compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as by modulating neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and viruses, and modulate neurotransmitter systems in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol in lab experiments is its broad range of therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities, and has also been investigated for its potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
未来方向
There are several future directions for research on 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration route for the compound in various therapeutic applications. Finally, the development of novel derivatives of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its broad range of therapeutic activities, including anticancer, antifungal, and antiviral activities, as well as its potential use in the treatment of neurological disorders, make it an attractive candidate for further research. However, further research is needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
合成方法
The synthesis of 2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol involves the reaction of 2-(2-fluorophenyl)quinazolin-4-amine with formaldehyde and methylamine. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
2-[[2-(2-fluorophenyl)-4-quinazolinyl](methyl)amino]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
2-[[2-(2-fluorophenyl)quinazolin-4-yl]-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-21(10-11-22)17-13-7-3-5-9-15(13)19-16(20-17)12-6-2-4-8-14(12)18/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXWQAJMSNZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)


![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)

![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)

![5-bromo-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5758839.png)
